molecular formula C14H14N6O3 B2398027 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide CAS No. 2034383-66-7

2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide

货号: B2398027
CAS 编号: 2034383-66-7
分子量: 314.305
InChI 键: QTTWYFAEVDHJFY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a synthetic chemical probe featuring a strategic molecular architecture combining a nicotinamide core with 1,2,4-oxadiazole and pyrazole heterocycles. This combination is of significant interest in modern medicinal chemistry. The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, valued for its bioisosteric properties as an ester and amide replacement, which can enhance metabolic stability and modulate physicochemical properties . Simultaneously, the 1-methyl-1H-pyrazole moiety is a well-documented pharmacophore found in numerous biomolecules with potent activity against cancer and inflammation . Compounds incorporating this specific pyrazole subunit have been investigated as potent and selective kinase inhibitors, demonstrating promising antitumor activity in preclinical models . The integration of these moieties suggests potential application for this compound as a key intermediate or functional probe in oncology and immunology research programs, particularly in the design and discovery of novel small-molecule therapeutics. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

属性

IUPAC Name

2-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c1-20-8-9(6-17-20)12-18-11(23-19-12)7-16-13(21)10-4-3-5-15-14(10)22-2/h3-6,8H,7H2,1-2H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTWYFAEVDHJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(N=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-Methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research studies.

The compound can be synthesized through various methods involving the reaction of nicotinamide derivatives with pyrazole and oxadiazole moieties. The molecular formula is C15H18N6O3C_{15}H_{18}N_{6}O_{3}, with a molecular weight of approximately 318.35 g/mol. Its structure features a methoxy group, a nicotinamide core, and a 1,2,4-oxadiazole ring that contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds containing the oxadiazole moiety have shown strong inhibitory effects against various bacterial strains. In a comparative study, 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide demonstrated notable antibacterial properties against Escherichia coli and Staphylococcus aureus, with inhibition zones measuring up to 30 mm in diameter when compared to standard antibiotics .

Compound Target Organism Inhibition Zone (mm)
2-Methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamideE. coli30
Other Oxadiazole DerivativesS. aureus28

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., L929 fibroblasts) revealed that the compound exhibited low toxicity at therapeutic concentrations. In some cases, it even enhanced cell viability at lower doses . This suggests a potential for use in therapeutic applications where low cytotoxicity is crucial.

The biological activity of 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is likely attributed to its interaction with cellular targets involved in microbial growth and proliferation. The oxadiazole ring may facilitate binding to specific enzymes or receptors critical for microbial metabolism or cell division .

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

  • Antibacterial Efficacy : A study published in MDPI reported that the compound showed superior activity compared to traditional antibiotics against resistant bacterial strains .
  • Antifungal Properties : Another investigation indicated promising antifungal activity against Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Potential in Cancer Therapy : Preliminary data suggest that the compound might inhibit certain cancer cell lines, indicating further exploration into its anticancer properties is warranted .

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide exhibit significant antimicrobial properties. For instance, a related compound showed strong inhibitory effects against various pathogenic microorganisms, including strains of Escherichia coli and Staphylococcus aureus. The compound's structure allows for effective interaction with bacterial cell walls, leading to cell lysis and death .

Anticancer Properties
Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. The incorporation of the pyrazole moiety enhances the compound's ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. A study highlighted that compounds similar to 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide demonstrated cytotoxicity against various cancer cell lines .

Neuropharmacology
The compound's potential as a modulator of metabotropic glutamate receptors suggests applications in treating central nervous system disorders such as anxiety and schizophrenia. By acting as an allosteric modulator, it can enhance or inhibit receptor activity, leading to therapeutic effects .

Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how structural variations affect the biological activity of compounds related to 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide. These studies reveal that modifications in the pyrazole or oxadiazole ring can significantly alter antimicrobial potency and selectivity against different pathogens .

Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide to various biological targets. These studies provide insights into the interaction mechanisms at the molecular level, aiding in the design of more potent derivatives .

Material Science Applications

Polymeric Composites
The incorporation of 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide into polymeric matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. These composites exhibit improved resistance to degradation under environmental stressors .

Nanotechnology
In nanotechnology applications, this compound has been investigated for its potential use in drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents to specific tissues or cells, enhancing treatment efficacy while minimizing side effects .

相似化合物的比较

Key Observations :

  • The lower yield in Z2194302854 may stem from steric hindrance from the isopropyl group, whereas 20b’s higher yield suggests favorable conditions for phenoxyphenyl coupling.
  • Substituent Effects: Methoxy vs. Nicotinamide vs. Benzothiadiazole (): Replacing nicotinamide with benzothiadiazole introduces sulfur-based aromaticity, which may alter π-π stacking interactions in protein binding . Pyrimidine vs. Pyridine (): Compound 37’s pyridine substituent could enhance basicity and metal coordination compared to the target’s pyrazole-nicotinamide system .
Physicochemical Properties
  • Molecular Weight and Lipophilicity: The target compound (MW 369.34) falls within the acceptable range for drug-like molecules (<500 Da). Its methoxy group reduces logP compared to analogues like Z2194302854 (isopropyl) or 20b (phenoxyphenyl), favoring aqueous solubility.
  • Metabolic Stability : The 1,2,4-oxadiazole ring resists enzymatic degradation, a feature shared with Compound 37 (), which retains stability in hepatic microsomal assays .

常见问题

Q. What synthetic methodologies are recommended for preparing 2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide?

The synthesis typically involves coupling reactions between nicotinamide derivatives and functionalized oxadiazole intermediates. A general protocol (adapted from related compounds) includes:

  • Step 1 : React 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with a methylating agent (e.g., RCH2Cl) in DMF using K2CO3 as a base at room temperature to form the oxadiazole scaffold .
  • Step 2 : Couple the oxadiazole intermediate with 2-methoxynicotinamide via nucleophilic substitution or amide bond formation.
  • Characterization : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole C-H signals at δ 7.5–8.0 ppm) and mass spectrometry for molecular weight validation .

Q. How is the structural integrity of the compound validated post-synthesis?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H NMR for methoxy protons (δ 3.8–4.0 ppm), pyrazole protons (δ 7.5–8.0 ppm), and oxadiazole methylene groups (δ 4.5–5.0 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and oxadiazole ring carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z ~370–380 for C17H16N6O3) .
  • Melting Point Analysis : Compare observed values (e.g., 160–170°C) with literature data to assess purity .

Q. What stability assessments are critical for this compound in experimental settings?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Solubility Profiling : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) to guide formulation for biological assays .
  • Photostability : Expose to UV light and monitor degradation via HPLC to ensure integrity during storage .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict biological targets for this compound?

  • Target Selection : Prioritize enzymes/receptors with known binding to nicotinamide or oxadiazole moieties (e.g., PARP, kinase families).
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Purity Verification : Re-analyze compound purity via HPLC (>95%) to rule out impurities affecting activity .
  • Conformational Analysis : Use molecular dynamics (MD) simulations to assess ligand flexibility in solution vs. rigid docking poses .
  • Off-Target Screening : Test against secondary targets (e.g., cytochrome P450 enzymes) to identify unintended interactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Analog Synthesis : Modify substituents on the pyrazole (e.g., electron-withdrawing groups) or oxadiazole (e.g., alkyl vs. aryl groups) .
  • Biological Assays : Test analogs for cytotoxicity (MTT assay), enzyme inhibition (e.g., IC50), and selectivity (e.g., kinase profiling panels) .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with activity trends .

Q. What process engineering approaches improve synthetic yield and scalability?

  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .
  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce byproducts .
  • Flow Chemistry : Implement continuous flow systems for oxadiazole formation to control exothermic reactions and improve reproducibility .

Q. How can metabolic stability be evaluated for preclinical development?

  • In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify major metabolites via LC-MS .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • In Silico Tools : Predict metabolic hotspots (e.g., methoxy demethylation) using software like ADMET Predictor .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。